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Compound of Interest

Methyl 4-(2-methoxy-2-
Compound Name:
oxoethyl)benzoate

Cat. No.: B1337154

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
4-(2-methoxy-2-oxoethyl)benzoate (CAS No. 52787-14-1), a key intermediate in various
synthetic applications. The document details its nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) characteristics. Due to the limited availability of publicly
accessible, complete experimental datasets, this guide combines reported experimental data
with predicted spectral information to offer a thorough analytical profile.

Molecular Structure and Properties

o |[UPAC Name: Methyl 4-(2-methoxy-2-oxoethyl)benzoate

e Molecular Formula: C11H1204

» Molecular Weight: 208.21 g/mol

e Synonyms: 4-Methoxycarbonylmethyl-benzoic acid methyl ester

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for Methyl 4-(2-methoxy-2-
oxoethyl)benzoate.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data (Experimental)

Chemical Shift (8)

Multiplicity Integration Assignment

Ppm

Aromatic (ortho to -
8.00 d, J=8 Hz 2H

COOCHs)

Aromatic (meta to -
7.35 d, J=8.4 Hz 2H

COOCHs)

-COOCHs (ester on
3.91 s 3H _

ring)

-COOCHs (ester on
3.70 S 3H _

chain)
3.68 S 2H -CH:-

Data sourced from a synthetic protocol description.[1]

Table 2: 13C NMR Spectroscopic Data (Predicted)
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Chemical Shift (6) ppm

Assignment

~171.5 -COOCHs (ester on chain)
~166.5 -COOCHs (ester on ring)

~139.0 Aromatic (quaternary, C4)
~130.0 Aromatic (quaternary, C1)
~129.5 Aromatic CH (ortho to -COOCH:Ss)
~128.5 Aromatic CH (meta to -COOCHS3)
~52.5 -COOCHs (ester on ring)

~52.0 -COOCHs (ester on chain)

~41.0 -CH2-

Note: These are predicted values based on the analysis of structurally similar compounds and

may vary from experimental results.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (Predicted)

Wavenumber (cm~—2)

Intensity Assignment

C-H stretch (aromatic and

~3000-2850 Medium _ .
aliphatic)
~1735 Strong C=0 stretch (aliphatic ester)
C=0 stretch (aromatic ester,
~1720 Strong )
conjugated)
~1610, ~1500 Medium C=C stretch (aromatic ring)
C-O stretch (ester,
~1280 Strong )
asymmetric)
~1120 Strong C-O stretch (ester, symmetric)
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Note: Predicted values based on typical absorption ranges for the functional groups present.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

m/z Value Interpretation

[M+H]* (Protonated molecule, experimental

209 ,
value from GCMS analysis)[1]

208 [M]* (Molecular ion, predicted)

177 [M - OCHs]* (Loss of a methoxy radical,
predicted)

149 [M - COOCHs]* (Loss of a carbomethoxy
radical, predicted)

133 [M - CH2COOCHs]* (Loss of the
methoxycarbonylmethyl radical, predicted)

105 [CeHaCO]* (Benzoyl cation fragment, predicted)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above.

NMR Spectroscopy

e Sample Preparation: Dissolve approximately 10-20 mg of Methyl 4-(2-methoxy-2-
oxoethyl)benzoate in 0.6-0.7 mL of a deuterated solvent (e.g., CDClz, DMSO-de) in a clean,
dry NMR tube. Ensure the sample is fully dissolved; gentle vortexing or sonication can be
used to aid dissolution.

e 1H NMR Acquisition:

o Spectrometer: 400 MHz or higher field instrument.
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o Pulse Sequence: Standard single-pulse experiment.

o Acquisition Parameters:

Number of scans: 16-32

Relaxation delay (D1): 1-5 seconds

Spectral width: Appropriate for the chemical shift range of organic molecules (~16 ppm).

Temperature: 298 K.

e 13C NMR Acquisition:
o Spectrometer: 100 MHz or higher, corresponding to the *H frequency.
o Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
o Acquisition Parameters:
= Number of scans: 1024 or more, depending on sample concentration.
» Relaxation delay (D1): 2 seconds.
» Spectral width: ~220 ppm.

o Data Processing: Process the acquired Free Induction Decay (FID) with Fourier
transformation. Phase and baseline correct the resulting spectrum. Calibrate the chemical
shift scale using the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

o Sample Preparation (Thin Film Method):

o Dissolve a small amount of the solid sample in a volatile solvent like dichloromethane or
acetone.

o Apply a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).
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o Allow the solvent to evaporate completely, leaving a thin, even film of the compound on
the plate.

o Data Acquisition:

[¢]

Instrument: Fourier Transform Infrared (FTIR) spectrometer.
o Scan Range: 4000-400 cm~2.

o Resolution: 4 cm~2.

o Number of Scans: 16-32.

o Acquire a background spectrum of the clean, empty sample compartment before running
the sample. The instrument software will automatically subtract the background from the
sample spectrum.

Mass Spectrometry

o Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable
solvent such as methanol or acetonitrile.

¢ Instrumentation and lonization:

o Technique: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid
Chromatography-Mass Spectrometry (LC-MS).

o lonization Mode: Electron lonization (EIl) for GC-MS or Electrospray lonization (ESI) for
LC-MS.

o Data Acquisition (GC-MS Example):
o GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

o Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at
10-20 °C/min to a final temperature of 250-300 °C.

o MS Detector: Scan a mass range of m/z 40-400.
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o Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
deduce the structure of the fragments.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the logical

process of data interpretation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Data of Methyl 4-(2-methoxy-2-
oxoethyl)benzoate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1337154#methyl-4-2-methoxy-2-oxoethyl-benzoate-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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